![molecular formula C22H16F3N3O B3013397 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034289-85-3](/img/structure/B3013397.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

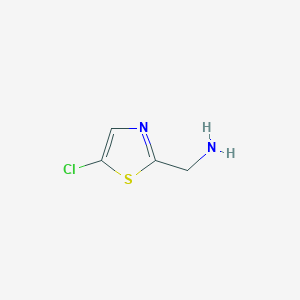

The compound contains an imidazo[1,2-a]pyridine nucleus, which has attracted attention due to its unique chemical structure and versatility . It also contains a trifluoromethylphenyl group, which is a common motif in organocatalysts .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as diphenyl-1H-pyrazole derivatives with cyano substituents, have been synthesized for use as insecticides .Molecular Structure Analysis

The compound’s structure includes an imidazo[1,2-a]pyridine nucleus, which is a type of aromatic heterocycle . It also contains a trifluoromethylphenyl group .科学的研究の応用

Synthesis and Imaging Applications

One significant application of imidazo[1,2-a]pyridine derivatives includes their synthesis for potential use in imaging studies. For instance, Katsifis et al. (2000) explored the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying the peripheral benzodiazepine receptors using SPECT. The derivatives showed high affinity and selectivity towards the Peripheral Benzodiazepine Receptors (PBR), indicating their potential in vivo study of the PBR using imaging techniques (Katsifis, Mattner, Dikić, & Papazian, 2000).

Antitumor Activity

Furthermore, imidazo[1,2-a]pyridine derivatives have been evaluated for their antitumor properties. A study by Chena et al. (2022) synthesized N-(8-(3-ureidophenyl)imidazo[1,2- a ]pyridin-6-yl)acetamide derivatives and assessed their antitumor activity against SMMC7721 and HCT116 cells. The study highlighted that most compounds exhibited excellent anticancer activity, suggesting that derivatives containing imidazo[1,2- a ]pyridine and urea are promising for further in-depth study of antitumor properties (Chena et al., 2022).

Fluorescent Probes

Additionally, these compounds have been utilized as fluorescent probes for detecting ions. Shao et al. (2011) demonstrated that the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. Among the novel imidazo[1,2-a]pyridine derivatives synthesized, one was shown to be an efficient fluorescent probe for mercury ion, indicating its utility in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Catalysis and Synthetic Applications

Moreover, the synthesis of imidazo[1,2-a]pyridines has been explored for catalytic and synthetic applications. For example, Wang et al. (2015) described a novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, providing a new approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines. These substrates are important in the preparation of fine chemicals and share a skeleton similar to that of Zolpidem (Wang et al., 2015).

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-12,14H,13H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCZZEHGQPTBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)

![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)

![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3013328.png)

![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013336.png)

![2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3013337.png)